1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol

Conformational analysis Ligand efficiency Scaffold design

1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol (CAS 765229-54-7; PubChem CID is a synthetic small-molecule organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol. It belongs to the N-arylimidazole benzenemethanol class, characterized by an imidazole ring N-linked directly to a phenyl ring at the 5-position, with an alpha-methyl ethanol substituent at the 2-position of the phenyl ring.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 765229-54-7
Cat. No. B12830673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol
CAS765229-54-7
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=CN=C2)C(C)O
InChIInChI=1S/C12H14N2O/c1-9-3-4-11(7-12(9)10(2)15)14-6-5-13-8-14/h3-8,10,15H,1-2H3
InChIKeySDQXVTPJJDXALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol CAS 765229-54-7: Structural Identity, Physicochemical Baseline, and Procurement Significance


1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol (CAS 765229-54-7; PubChem CID 45096826) is a synthetic small-molecule organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol [1]. It belongs to the N-arylimidazole benzenemethanol class, characterized by an imidazole ring N-linked directly to a phenyl ring at the 5-position, with an alpha-methyl ethanol substituent at the 2-position of the phenyl ring [1]. Computed physicochemical properties include XLogP3-AA of 1.6, topological polar surface area (TPSA) of 38.1 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and only two rotatable bonds, indicating a relatively rigid molecular framework with moderate lipophilicity [1]. The compound is primarily listed in chemical supplier catalogs as a research-grade intermediate or building block, with limited published primary biological activity data for the compound itself [1].

Why 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol Cannot Be Replaced by Common Imidazole-Ethanol Analogs in Research Applications


The compound 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol possesses a distinct N-arylimidazole benzenemethanol scaffold that fundamentally differs from the more widely studied 2-(1H-imidazol-1-yl)-1-phenylethanol class, where the imidazole ring is attached to the ethanol chain rather than directly to the phenyl ring [1]. This structural difference has significant implications: the direct N-arylation of imidazole onto the phenyl ring restricts conformational flexibility (only 2 rotatable bonds vs. 3 for the chain-linked isomer class), alters electronic distribution across the aromatic system, and positions the H-bond donor (alcohol OH) in a different spatial orientation relative to the imidazole H-bond acceptor [1][2]. Positional isomers—such as the para-methyl analog (CAS 154719-70-7)—differ in the placement of the methyl substituent on the phenyl ring, which affects molecular shape, dipole moment, and potential binding interactions, even when sharing the same molecular formula and atom composition . Generic substitution with common imidazole-ethanol compounds (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives) or positional isomers therefore risks introducing unrecognized variability in target engagement, physicochemical behavior, and experimental reproducibility [2].

Quantitative Differentiation Evidence for 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol vs. Closest Structural Analogs


Rotatable Bond Count: Conformational Rigidity vs. 2-(1H-Imidazol-1-yl)-1-phenylethanol Scaffold

1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol has only 2 rotatable bonds, compared to 3 rotatable bonds for the common 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold (e.g., CAS 154719-70-7) [1]. The reduction from 3 to 2 rotatable bonds arises because the imidazole ring is directly N-arylated onto the phenyl ring rather than being attached via a methylene linker to the ethanol chain [1]. Fewer rotatable bonds correlate with lower conformational entropy penalty upon target binding, which can enhance binding affinity when the bound conformation is pre-organized [2].

Conformational analysis Ligand efficiency Scaffold design

Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. Para-Methyl Positional Isomer and Chain-Linked Scaffold

The computed XLogP3-AA for 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol is 1.6, compared to a computed XLogP3-AA of 1.4 for the para-methyl positional isomer 2-(1H-imidazol-1-yl)-1-(4-methylphenyl)ethanol (CAS 154719-70-7) [1]. The ΔXLogP of +0.2 units for 765229-54-7 reflects the influence of ortho-methyl substitution on the phenyl ring, which reduces solvent exposure of the polar alcohol group through a moderate steric shielding effect, slightly increasing effective lipophilicity relative to the para-substituted analog [1]. Additionally, the N-arylimidazole benzenemethanol scaffold of 765229-54-7 produces a different electronic distribution compared to chain-linked imidazole-ethanol analogs, as the imidazole nitrogen is directly conjugated with the phenyl π-system [2].

Lipophilicity ADME prediction Scaffold optimization

Topological Polar Surface Area (TPSA) and H-Bond Architecture: Differentiation for Blood-Brain Barrier Penetration Prediction

1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol has a computed TPSA of 38.1 Ų with 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA) [1]. This falls below the widely cited TPSA threshold of <60–90 Ų for favorable blood-brain barrier (BBB) penetration and within the ≤3 HBD rule for CNS drug-likeness [2]. In comparison, the chain-linked analog scaffold (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanol) typically exhibits a TPSA of approximately 38–39 Ų but with 3 rotatable bonds, increasing conformational entropy cost . The combination of low TPSA, limited HBD count (1), and restricted conformational flexibility (2 rotatable bonds) positions 765229-54-7 as a potentially more CNS-favorable scaffold compared to more flexible imidazole-ethanol analogs [1].

CNS drug design TPSA Blood-brain barrier permeability

Molecular Complexity and Heavy Atom Count: Synthetic Tractability vs. Benzimidazole and Triazole Scaffolds

1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol has a molecular complexity score of 210 and contains 15 heavy atoms (C12H14N2O) [1]. This places it in the fragment-like space (MW 202.25 Da) suitable for fragment-based drug discovery (FBDD), with complexity substantially lower than benzimidazole-ethanol analogs (e.g., alpha,2-dimethyl-1H-benzimidazole-1-ethanol, which contains 17 heavy atoms and a complexity score >250 due to the fused ring system) . The simpler monocyclic imidazole core, directly N-arylated onto the phenyl ring, offers a more synthetically accessible scaffold with fewer steps required for derivatization compared to benzimidazole-based alternatives [2]. An additional structural distinction is the presence of a stereogenic center at the alpha-carbon (undefined stereocenter count = 1), which exists as a racemic mixture in the commercially supplied form, enabling resolution into enantiomers for stereochemistry-activity investigations [1].

Synthetic accessibility Fragment-based screening Scaffold complexity

N-Arylimidazole vs. C-Linked Imidazole: Electronic Conjugation and Target Binding Implications

A critical structural distinction of 765229-54-7 is the direct N-arylation of the imidazole ring onto the phenyl scaffold, which establishes π-conjugation between the imidazole nitrogen lone pair and the aromatic system [1]. This is fundamentally different from the C-linked imidazole scaffolds (e.g., 1-(1H-imidazol-2-yl)-1-(o-tolyl)ethan-1-ol, or the 2-(1H-imidazol-1-yl)-1-phenylethanol class) where the imidazole is connected via a carbon linker [2]. The N-arylation motif alters the pKa of the imidazole nitrogen, modulates its metal-coordinating ability (critical for CYP enzyme inhibition), and changes the preferred binding orientation with heme-containing enzymes [3]. The 5-substitution pattern on the phenyl ring (rather than 4- or 2-) further distinguishes this compound from isomeric N-arylimidazole benzenemethanols [1].

Electronic effects N-arylation Cytochrome P450 inhibition

Optimal Research and Industrial Application Scenarios for 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol (CAS 765229-54-7)


Fragment-Based Drug Discovery (FBDD): A Low-Complexity, Chiral N-Arylimidazole Fragment for Library Design

With a molecular weight of 202.25 Da, 15 heavy atoms, and TPSA of 38.1 Ų, 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol falls within the Rule-of-Three fragment space and is suitable for inclusion in fragment screening libraries [1]. Its undefined stereocenter provides a chiral handle that can be resolved into pure enantiomers for stereochemistry-dependent binding studies, an advantage over achiral imidazole-ethanol fragments [1]. The direct N-arylimidazole motif offers a distinct pharmacophore for targeting metal-coordinating enzymes such as cytochrome P450s, nitric oxide synthases, or heme oxygenases, where the imidazole nitrogen can coordinate to the heme iron [2]. Researchers should prioritize this compound over simpler imidazole fragments when seeking an N-aryl-linked scaffold with built-in stereochemical complexity and moderate lipophilicity (XLogP3-AA = 1.6) [1].

CNS-Targeted Lead Optimization: Scaffold with Physicochemical Profile Compatible with Blood-Brain Barrier Penetration

The combination of low TPSA (38.1 Ų), limited hydrogen bond donor count (1 HBD), and restricted conformational flexibility (2 rotatable bonds) aligns with established physicochemical criteria for CNS drug candidates [1][2]. The ortho-methyl substitution on the phenyl ring may reduce metabolic oxidation at the benzylic position compared to unsubstituted or para-substituted analogs, a consideration for CNS programs where metabolic stability is paramount [1]. This compound should be considered as a starting scaffold for CNS-targeted programs (e.g., neurodegenerative disease, psychiatric disorders, or neuroinflammation) where imidazole-containing ligands with a favorable BBB penetration profile are desired, particularly as an alternative to more flexible imidazole-ethanol analogs that may suffer from higher conformational entropy costs [2].

Structure-Activity Relationship (SAR) Studies of CYP Enzyme Inhibition: N-Arylimidazole as a Distinct Pharmacophore

The N-arylimidazole scaffold of 765229-54-7 represents a distinct pharmacophore class for cytochrome P450 enzyme inhibition (e.g., CYP11B2, CYP11B1, CYP51) [1]. Unlike C-linked imidazole inhibitors, the direct N-phenyl conjugation alters the electronic properties of the imidazole ring and its heme-coordinating ability [1]. This compound can serve as a core scaffold for synthesizing focused libraries to probe the SAR of N-aryl vs. C-aryl imidazole CYP inhibitors, an area with significant therapeutic relevance for hypertension (aldosterone synthase/CYP11B2), Cushing's disease (CYP11B1), and fungal infections (CYP51) [1][2]. Procurement of this specific scaffold enables head-to-head comparative SAR studies against C-linked imidazole analogs that cannot be conducted with commercially available generic imidazole building blocks [2].

Synthetic Methodology Development: N-Arylimidazole Benzenemethanol as a Versatile Intermediate for Cross-Coupling and Derivatization

The 5-(1H-imidazol-1-yl)-2-methylphenyl scaffold contains multiple positions amenable to further functionalization: the benzylic alcohol for esterification, carbamoylation, or oxidation; the phenyl ring for electrophilic aromatic substitution at available positions; and the imidazole ring for further N-functionalization [1]. This makes 765229-54-7 a strategic intermediate for generating diverse compound libraries via late-stage functionalization [1]. Compared to benzimidazole-ethanol analogs, the monocyclic imidazole core offers greater synthetic tractability and fewer side reactions during derivatization [2]. Researchers developing parallel synthesis or combinatorial chemistry workflows should consider this scaffold for its balance of synthetic accessibility and structural differentiation from more commonly used imidazole building blocks [2].

Quote Request

Request a Quote for 1-(5-(1H-Imidazol-1-yl)-2-methylphenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.